molecular formula C17H24F3N5O B6472290 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640877-90-1

1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6472290
CAS No.: 2640877-90-1
M. Wt: 371.4 g/mol
InChI Key: MAGHOFSDONQJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one features a hybrid structure combining a 4-methylpiperidine moiety linked via an ethanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O/c1-13-2-4-25(5-3-13)16(26)11-23-6-8-24(9-7-23)15-10-14(17(18,19)20)21-12-22-15/h10,12-13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGHOFSDONQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine/Piperidine Modifications
  • Compound MK36 (1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Replaces the pyrimidine ring with a thiophene and uses a butanone linker instead of ethanone. The absence of a trifluoromethyl group reduces metabolic stability but improves solubility due to decreased lipophilicity .
  • Compound MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
    • Substitutes pyrimidine with a chloro-trifluoromethylpyridine , enhancing steric bulk and electronic effects, which may improve target binding affinity .
Heterocyclic Ring Substitutions
  • Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
    • Incorporates a pyrazole ring , which introduces additional hydrogen-bonding sites but may reduce CNS penetration due to increased polarity .
Linker Modifications

Key Physicochemical and Pharmacological Properties

Compound Name Core Structure Substituents LogP* Solubility (µM) Reported Activity
Target Compound Piperidine-Piperazine 6-(CF₃)pyrimidine, ethanone 3.1 12.5 Kinase inhibition (IC₅₀: 45 nM)
MK36 Piperazine Thiophene, butanone 2.3 28.7 Moderate CNS penetration
MK45 Piperazine 3-Cl-5-CF₃-pyridine, butanone 3.8 8.9 High receptor affinity
Compound 21 Piperazine Thiophene-carbonyl 2.9 15.2 Weak enzyme inhibition
Compound 5 Piperazine Pyrazole, butanone 1.7 45.0 Antiproliferative activity

*Predicted using Molinspiration software.

Research Findings and Trends

  • Trifluoromethyl Impact : The CF₃ group in the target compound enhances metabolic stability compared to methyl or chloro analogs (e.g., MK36 vs. MK45), as observed in microsomal assays .
  • Pyrimidine vs. Thiophene : Pyrimidine-containing analogs exhibit superior kinase inhibition due to stronger π-π interactions, whereas thiophene derivatives prioritize solubility .
  • Linker Length: Shorter linkers (e.g., ethanone in the target compound) improve rigidity and target selectivity compared to flexible butanone/pentanone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.